N~1~-{3-[1-((E)-2-{4-[2-((E)-1-{3-[(Cyclohexylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxobutanoyl}hydrazono)ethyl]phenyl}-1-cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N~1~-{3-[1-((E)-2-{4-[2-((E)-1-{3-[(Cyclohexylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxobutanoyl}hydrazono)ethyl]phenyl}-1-cyclohexanecarboxamide” is a complex organic molecule featuring multiple functional groups, including amides, hydrazones, and carbonyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of hydrazones and amides. A possible synthetic route could involve:
Formation of the hydrazone: Reacting a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Amide bond formation: Coupling a carboxylic acid derivative with an amine to form the amide bond.
Cyclohexylcarbonyl group introduction: Using cyclohexanecarboxylic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to speed up the reaction.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction rates.
Purification: Employing techniques like crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The carbonyl groups can be oxidized to carboxylic acids.
Reduction: The hydrazone and amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃ in acidic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Reagents like halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound’s mechanism of action would depend on its interaction with biological targets. It may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by binding to receptor sites.
Affect Cellular Pathways: Influence cellular pathways by interacting with key proteins.
Comparison with Similar Compounds
Similar Compounds
Hydrazones: Compounds with similar hydrazone groups.
Amides: Compounds with similar amide bonds.
Cyclohexyl Derivatives: Compounds with cyclohexyl groups.
Uniqueness
The unique combination of functional groups in this compound may confer specific biological activities not found in simpler analogs.
Properties
Molecular Formula |
C34H44N6O4 |
---|---|
Molecular Weight |
600.8 g/mol |
IUPAC Name |
N,N'-bis[(E)-1-[3-(cyclohexanecarbonylamino)phenyl]ethylideneamino]butanediamide |
InChI |
InChI=1S/C34H44N6O4/c1-23(27-15-9-17-29(21-27)35-33(43)25-11-5-3-6-12-25)37-39-31(41)19-20-32(42)40-38-24(2)28-16-10-18-30(22-28)36-34(44)26-13-7-4-8-14-26/h9-10,15-18,21-22,25-26H,3-8,11-14,19-20H2,1-2H3,(H,35,43)(H,36,44)(H,39,41)(H,40,42)/b37-23+,38-24+ |
InChI Key |
ISKPNFMECZHCER-DNJOOXRZSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCC(=O)N/N=C(/C1=CC(=CC=C1)NC(=O)C2CCCCC2)\C)/C3=CC(=CC=C3)NC(=O)C4CCCCC4 |
Canonical SMILES |
CC(=NNC(=O)CCC(=O)NN=C(C)C1=CC(=CC=C1)NC(=O)C2CCCCC2)C3=CC(=CC=C3)NC(=O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.